molecular formula C19H24N4O2 B2817634 N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 303091-92-1

N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Cat. No.: B2817634
CAS No.: 303091-92-1
M. Wt: 340.427
InChI Key: VGTUNOCERGMHKN-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring containing a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide typically involves multiple steps, starting with the preparation of the phenyl ring and its subsequent functionalization. One common approach is to start with 2-methoxy-5-methylphenol, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity or receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, it can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide exerts its effects involves interactions with molecular targets and pathways. The phenyl ring and the piperazine moiety can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide

  • N-(2-methoxy-5-methylphenyl)dodecanamide

  • 2-methoxy-5-methylphenyl isothiocyanate

Uniqueness: N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-15-6-7-17(25-2)16(13-15)21-19(24)14-22-9-11-23(12-10-22)18-5-3-4-8-20-18/h3-8,13H,9-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTUNOCERGMHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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